molecular formula C10H23NO B13285512 2-[(Butan-2-yl)amino]-4-methylpentan-1-ol

2-[(Butan-2-yl)amino]-4-methylpentan-1-ol

Cat. No.: B13285512
M. Wt: 173.30 g/mol
InChI Key: VHZBXALGCQOWOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(Butan-2-yl)amino]-4-methylpentan-1-ol is an organic compound that belongs to the class of aliphatic amines and alcohols. This compound is characterized by the presence of both an amino group and a hydroxyl group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Butan-2-yl)amino]-4-methylpentan-1-ol typically involves the reaction of 2-methyl-2-butanamine with 4-methylpentan-1-ol under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(Butan-2-yl)amino]-4-methylpentan-1-ol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form a primary amine.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or ethers.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary amines.

    Substitution: Formation of halides or ethers.

Scientific Research Applications

2-[(Butan-2-yl)amino]-4-methylpentan-1-ol has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 2-[(Butan-2-yl)amino]-4-methylpentan-1-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with various biomolecules, while the hydroxyl group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Methylbutan-2-amine: A primary aliphatic amine with similar structural features but lacking the hydroxyl group.

    4-Methylpentan-1-ol: An alcohol with a similar carbon skeleton but lacking the amino group.

Uniqueness

2-[(Butan-2-yl)amino]-4-methylpentan-1-ol is unique due to the presence of both an amino group and a hydroxyl group, which allows it to participate in a wide range of chemical reactions and interactions. This dual functionality makes it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C10H23NO

Molecular Weight

173.30 g/mol

IUPAC Name

2-(butan-2-ylamino)-4-methylpentan-1-ol

InChI

InChI=1S/C10H23NO/c1-5-9(4)11-10(7-12)6-8(2)3/h8-12H,5-7H2,1-4H3

InChI Key

VHZBXALGCQOWOR-UHFFFAOYSA-N

Canonical SMILES

CCC(C)NC(CC(C)C)CO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.